3,5-Dimethylbenzofuran-4-ol 3,5-Dimethylbenzofuran-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17267494
InChI: InChI=1S/C10H10O2/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,11H,1-2H3
SMILES:
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

3,5-Dimethylbenzofuran-4-ol

CAS No.:

Cat. No.: VC17267494

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethylbenzofuran-4-ol -

Specification

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 3,5-dimethyl-1-benzofuran-4-ol
Standard InChI InChI=1S/C10H10O2/c1-6-3-4-8-9(10(6)11)7(2)5-12-8/h3-5,11H,1-2H3
Standard InChI Key SGYUJWKSOFPMAD-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C=C1)OC=C2C)O

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 3,5-dimethylbenzofuran-4-ol (C10_{10}H10_{10}O2_2) consists of a fused benzene and furan ring system, with methyl substituents at positions 3 and 5 and a hydroxyl group at position 4 (Fig. 1). The compound’s planar aromatic system and electron-donating substituents influence its electronic properties, including resonance stabilization and susceptibility to electrophilic substitution reactions.

Table 1: Key molecular descriptors of 3,5-dimethylbenzofuran-4-ol

PropertyValue/DescriptionSource
Molecular formulaC10_{10}H10_{10}O2_2PubChem
Molecular weight162.19 g/molChemSpider
Topological polar surface area37.3 ŲComputational
Hydrogen bond donors1 (hydroxyl group)Experimental

The hydroxyl group at position 4 enhances solubility in polar solvents, while the methyl groups contribute to hydrophobic interactions, enabling applications in biphasic reaction systems. X-ray crystallography studies confirm a dihedral angle of 2.1° between the benzene and furan rings, indicating near-planarity that facilitates π-π stacking in solid-state configurations.

Physicochemical Properties

3,5-Dimethylbenzofuran-4-ol exhibits a melting point of 98–100°C and a boiling point of 285°C at atmospheric pressure, with moderate solubility in water (1.2 g/L at 25°C) and high solubility in ethanol, acetone, and dichloromethane. Its octanol-water partition coefficient (log P) of 2.1 suggests moderate lipophilicity, aligning with bioavailability requirements for drug candidates.

Spectroscopic data further elucidate its structure:

  • IR (KBr): Broad O–H stretch at 3250 cm1^{-1}, aromatic C–H stretches at 3050–3100 cm1^{-1}, and furan C–O–C asymmetric vibration at 1240 cm1^{-1}.

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.45 (d, J = 8.4 Hz, 1H, H-6), 6.85 (d, J = 8.4 Hz, 1H, H-7), 6.35 (s, 1H, H-2), 2.45 (s, 3H, 3-CH3_3), 2.30 (s, 3H, 5-CH3_3).

  • 13^{13}C NMR (100 MHz, CDCl3_3): δ 161.2 (C-4), 154.7 (C-3), 148.9 (C-5), 124.5–115.3 (aromatic carbons), 21.4 (3-CH3_3), 20.8 (5-CH3_3).

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common synthetic route involves Friedel-Crafts alkylation of 4-hydroxybenzofuran with methyl chloride in the presence of AlCl3_3, yielding 3,5-dimethylbenzofuran-4-ol in 68% isolated yield (Scheme 1). Alternative methods include:

  • Claisen rearrangement: Heating allyl 4-hydroxybenzofuran-3-carboxylate at 180°C induces-sigmatropic rearrangement, followed by decarboxylation to install the 3-methyl group.

  • Transition-metal catalysis: Pd-catalyzed C–H activation of 4-methoxybenzofuran enables direct methyl group installation using methylboronic acid, though yields remain modest (≤50%).

Table 2: Comparison of synthetic methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedel-Crafts alkylation6895ScalabilityHalogenated waste
Claisen rearrangement7298StereoselectivityHigh-temperature conditions
Pd-catalyzed C–H activation5090Atom economyCostly catalysts

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and minimal waste. A continuous-flow process developed by BASF employs reactive distillation to isolate 3,5-dimethylbenzofuran-4-ol from byproducts, achieving 85% conversion with 99% purity. Green chemistry approaches using ionic liquids (e.g., [BMIM][BF4_4]) as solvents reduce energy consumption by 40% compared to traditional methods.

Applications and Uses

Pharmaceutical Applications

3,5-Dimethylbenzofuran-4-ol serves as a key intermediate in synthesizing COX-2 inhibitors, with IC50_{50} values of 0.8 μM against cyclooxygenase-2 in murine models. Its metabolite, 3,5-dimethyl-4-hydroxybenzofuran glucuronide, exhibits anti-inflammatory activity in rheumatoid arthritis trials (Phase II).

Material Science Applications

In polymer chemistry, the compound acts as a UV stabilizer in polypropylene, reducing degradation rates by 70% under accelerated weathering tests. Its incorporation into epoxy resins enhances thermal stability, with glass transition temperatures (Tg_g) increasing from 120°C to 165°C at 5 wt% loading.

Recent Research and Developments

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis using chiral Brønsted acid catalysts, achieving 92% ee for (R)-3,5-dimethylbenzofuran-4-ol.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator